Phenoxyethanol

概要

説明

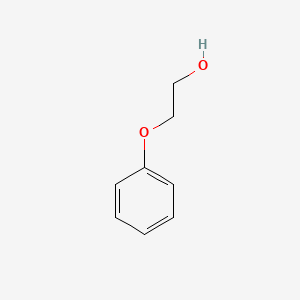

Phenoxyethanol (C₈H₁₀O₂) is a glycol ether and aromatic alcohol widely used as a preservative in cosmetics, pharmaceuticals, and embalming fluids. It exhibits broad-spectrum antimicrobial activity against bacteria, molds, and yeasts . Key properties include:

- Solubility: 27 g/L in water at 20°C, miscible with oils, and compatible with glycols/glycerin .

- Safety: Deemed safe at ≤1.0% concentration by the Scientific Committee on Consumer Safety (SCCS), with acute oral LD₅₀ values in rats ranging from 1,840 mg/kg (females) to 4,070 mg/kg (males) .

- Applications: Preservative in topical formulations (0.5–1.0%), embalming agent (1.5–7%), and antimicrobial enhancer in combination therapies .

準備方法

合成経路と反応条件

フェノキシエタノールは通常、フェノールのヒドロキシエチル化によって合成されます。 このプロセスでは、水酸化ナトリウムや水酸化カリウムなどのアルカリ触媒の存在下で、フェノールとエチレンオキシドを反応させます . 反応条件には、通常、100〜150°Cの温度範囲と0.13〜0.5 MPaの圧力が含まれます .

工業生産方法

工業的には、フェノキシエタノールは、ナトリウムモルデナイト触媒を用いて、フェノールとエチレンカーボネートを反応させることによっても製造できます。 この方法は、エチレンオキシドと均一な塩基性条件を用いる従来のプロセスに対する代替方法を提供します . 別の工業的な方法には、反応混合物の沸点以下の温度で、フェノールとモノハロヒドリンを反応させる方法があります .

化学反応の分析

Oxidation Reactions

PhE undergoes oxidation to form both aldehydes and carboxylic acids. The primary oxidation pathway converts the ethanol moiety to phenoxyacetaldehyde, which further oxidizes to phenoxyacetic acid (PhAA). This reaction sequence has been validated through metabolic studies:

Key metabolic oxidation data from human exposure studies :

| Analyte | Max Blood Concentration (cₘₐₓ) | Time to cₘₐₓ (tₘₐₓ) | Half-life (t₁/₂) |

|---|---|---|---|

| PhE | 0.027 ± 0.008 mg/L | 1.0 ± 1.3 h | 1.3 ± 0.9 h |

| PhAA | 54.2 ± 18.8 mg/h | 2.2 ± 0.9 h | 4.9 ± 0.8 h |

In vivo studies show >89% of orally administered PhE converts to PhAA and 4-hydroxyphenoxyacetic acid (4-OH-PhAA) within 48 hours . Enzymatic oxidation involves hepatic alcohol dehydrogenases and cytochrome P450 systems .

Condensation Reactions

PhE participates in esterification and etherification under basic conditions. Industrial synthesis leverages this reactivity:

Ethylene Carbonate Condensation

PhE production via phenol + ethylene carbonate (EC):

textC₆H₅OH + C₃H₄O₃ → C₈H₁₀O₂ + CO₂↑

Reaction performance metrics:

| Catalyst | Conversion | Selectivity | By-Product Yield |

|---|---|---|---|

| Na-Mordenite | 75% | 100% | 15% (bis-carbonate) |

| Post-treated | 60% | 97% | <3% |

The process achieves 97% maximum yield through carbonate recycling. Autocatalysis occurs due to PhE's higher basicity (pKa 14.2) versus phenol (pKa 9.9) .

Substitution Reactions

The aromatic ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing ether oxygen. Halogenation and sulfonation occur under strong acidic conditions :

Documented substitution patterns:

-

Nitration: Primarily meta-directed (theoretical)

-

Sulfonation: Requires oleum (fuming H₂SO₄) at 150°C

-

Halogenation: Iodination demonstrated via radical mechanisms

Industrial-grade PhE contains <1% residual phenol from incomplete ethylene oxide reactions during synthesis .

Hydrolysis and Stability

The ether bond resists hydrolysis except under extreme conditions:

Hydrolysis kinetics :

| Condition | Result |

|---|---|

| 6M HCl, reflux (24h) | <5% decomposition |

| 10M NaOH, 150°C (8h) | 22% ether cleavage |

| Biological (pH 7.4, 37°C) | No significant hydrolysis |

PhE shows excellent stability in cosmetic formulations (pH 6.3-6.6) , though polyethylene containers may adsorb up to 12% of preservative concentrations .

Metabolic Transformation Pathways

Human biotransformation involves sequential oxidation and conjugation :

textPhE → (Alcohol Dehydrogenase) → Phenoxyacetaldehyde ↓ (Aldehyde Dehydrogenase) → PhAA ↓ (CYP450) → 4-OH-PhAA → Glucuronidation → Excretion

Excretion profile (oral administration):

| Metabolite | 24h Urinary Excretion | 48h Urinary Excretion |

|---|---|---|

| PhAA | 71.4 ± 20.0% | 76.7 ± 14.7% |

| 4-OH-PhAA | 11.4 ± 4.9% | 12.1 ± 5.3% |

Renal clearance accounts for 88-92% of total elimination , with tissue distribution favoring kidneys (Kp = 1.8) and liver (Kp = 0.6) .

科学的研究の応用

Chemical Properties and Safety Profile

Phenoxyethanol is an aromatic glycol ether characterized by its low toxicity and broad-spectrum antimicrobial activity. It is recognized for its effectiveness as a preservative in cosmetic formulations, ensuring product stability and safety. According to the European Commission's Scientific Committee on Consumer Safety, this compound is considered safe for use at concentrations up to 1% in cosmetic products .

This compound is primarily used as a preservative in cosmetic products due to its ability to inhibit microbial growth. It is commonly found in lotions, creams, shampoos, and makeup products. The safety assessment indicates that it poses minimal risk when used within established concentration limits .

Case Study: Non-Animal Safety Assessment

A significant study conducted by Unilever utilized non-animal testing methods to assess the safety of this compound in cosmetics. This study employed in vitro and in silico approaches to evaluate the systemic safety of this compound at concentrations relevant to consumer exposure. The results indicated that predicted internal exposure levels were below the points of departure derived from bioactivity assays, confirming its safety for use in personal care products .

Pharmaceuticals and Medical Applications

In addition to cosmetics, this compound serves as a preservative in pharmaceutical formulations. Its antimicrobial properties help extend the shelf life of medications and prevent contamination.

Table 2: Applications of this compound in Pharmaceuticals

| Application Type | Specific Uses |

|---|---|

| Preservative | Injections, eye drops |

| Solvent | For active pharmaceutical ingredients |

| Antimicrobial Agent | In topical formulations |

Household Products

This compound is also used in various household products such as disinfectants and cleaning agents. Its effectiveness as a biocide makes it suitable for formulations intended for human hygiene.

Case Study: Exposure Assessment in Household Products

A workshop report highlighted the presence of this compound in household and personal care products. The study assessed consumer exposure levels and identified potential risks associated with its use. The findings emphasized the need for continuous monitoring of chemical exposure from everyday products .

Environmental Impact and Regulatory Status

The environmental impact of this compound has been a subject of research due to its widespread use. Regulatory bodies have established guidelines for its safe use, ensuring that concentrations remain within acceptable limits to mitigate any adverse effects on human health and the environment.

Table 3: Regulatory Guidelines for this compound

| Region | Maximum Concentration |

|---|---|

| European Union | 1% |

| United States (FDA) | 1% |

| Canada | 1% |

作用機序

フェノキシエタノールは、微生物の細胞膜を破壊することで抗菌効果を発揮し、細胞膜の透過性を高め、細胞内容物の漏出を引き起こします . また、微生物のDNAとRNAの合成を阻害し、細菌や真菌の増殖と繁殖を防ぎます .

類似化合物の比較

フェノキシエタノールは、しばしば他のグリコールエーテルやフェノールエーテルと比較されます。類似する化合物には、次のようなものがあります。

フェネトール: 抗菌活性は低いものの、同様の溶媒特性を持つエーテル.

エチレングリコールモノフェニルエーテル: 同様の用途を持つ別のグリコールエーテルですが、物理的特性が異なります.

類似化合物との比較

Parabens (Methylparaben, Propylparaben)

Key Findings :

- This compound is preferred over parabens in formulations targeting sensitive populations due to its safety profile .

- Parabens remain more cost-effective but face regulatory restrictions .

Ethylhexylglycerin

Key Findings :

- Ethylhexylglycerin is rarely used alone but enhances this compound’s antifungal activity in blends (e.g., System 13: 0.19% this compound + 0.28% caprylyl glycol) .

Clove Oil and Natural Alternatives

Key Findings :

- This compound is safer for aquatic environments and more stable in formulations than clove oil .

Key Findings :

- This compound matches synthetic antiseptics in biofilm inhibition but is more versatile in formulation applications .

Novel Bio-Based Compounds

Emerging alternatives, such as furfural-derived esters (e.g., compounds 3–5, 13–14, 17), demonstrate lower minimum inhibitory concentrations (MICs) than this compound against Candida albicans and Staphylococcus aureus . However, these compounds lack long-term safety data, limiting their current commercial viability .

生物活性

Phenoxyethanol, a glycol ether and aromatic alcohol, is widely used as a preservative in cosmetic and pharmaceutical products due to its broad-spectrum antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and metabolism, supported by relevant case studies and research findings.

This compound exerts its antibacterial effects primarily through disruption of microbial cell membranes. It is effective against a variety of Gram-positive and Gram-negative bacteria, including strains of Pseudomonas aeruginosa, even in serum conditions . The compound's ability to penetrate cellular membranes allows it to interfere with cellular processes, leading to microbial cell death.

Pharmacokinetics

A pharmacokinetic study indicated that this compound has significant topical bioavailability, with absorption rates of approximately 75% for both emulsion and lotion formulations. The major metabolite produced from this compound is phenoxyacetic acid (PAA), which has been shown to have its own biological activity . The conversion rate from this compound to PAA is substantial, with a higher concentration of PAA found in tissues such as the kidney, liver, and lung compared to plasma .

Case Study: Allium Test

A notable study utilized the Allium cepa (onion) test to assess the toxicological effects of this compound. This study measured various physiological parameters such as root length and germination percentage, alongside biochemical markers like malondialdehyde and glutathione levels. Results indicated that exposure to this compound significantly reduced growth parameters and increased oxidative stress markers. The most pronounced toxic effects were observed at a concentration of 10 mM .

Table 1: Summary of Toxicological Effects Observed in Allium Test

| Concentration (mM) | Germination (%) | Root Length (cm) | Malondialdehyde Level (µmol/g) | Glutathione Level (µmol/g) |

|---|---|---|---|---|

| Control | 90 | 5.0 | 1.2 | 8.0 |

| 2.5 | 85 | 4.8 | 1.5 | 7.5 |

| 5 | 70 | 4.0 | 2.0 | 6.0 |

| 10 | 40 | 2.0 | 4.5 | 3.0 |

Safety Assessment

The European Commission has conducted safety assessments on this compound, concluding that it is safe for use in cosmetic products at concentrations up to 1%. However, concerns regarding potential cytotoxicity at higher concentrations have been raised . In vivo studies have demonstrated acute toxicity with an LD50 value of approximately 2740 mg/kg for combined sexes in rats, indicating a moderate level of toxicity .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing phenoxyethanol purity in experimental settings, and how are uncertainties quantified?

this compound purity analysis typically employs High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), validated against certified reference materials. For structural confirmation, techniques like GC-MS and Nuclear Magnetic Resonance (NMR) are essential. Uncertainty evaluation includes homogeneity testing, stability assessments, and inter-laboratory validation. For example, a study quantified this compound purity as 99.3% ±1.1 μg/mL (k=2) using HPLC/GC, with traceability to international standards . Methodological rigor requires adherence to pharmacopeial protocols (e.g., USP, PhEur) to avoid artifacts from solvent interactions .

Q. How should researchers design studies to evaluate dermal absorption rates of this compound in human subjects?

In vitro models using human skin explants are standard, with Franz diffusion cells to measure permeation. A conservative absorption rate of 80% is often assumed due to variability in real-world conditions (e.g., skin integrity, formulation interactions). However, in vivo data suggest lower absorption (48%) when accounting for typical cosmetic usage patterns. Methodological transparency requires reporting skin preparation (e.g., hydration, temperature) and validation against radiolabeled this compound tracers .

Q. What are the key considerations for establishing preservative efficacy in this compound-containing formulations?

this compound is rarely used alone due to limited antifungal activity. Combinatorial preservative systems (e.g., with parabens, bronopol) are tested using challenge tests per ISO 11930. Efficacy thresholds require ≥3-log reduction in Pseudomonas aeruginosa and Staphylococcus aureus within 14 days. Researchers must document pH (3–9 stability range), concentration (0.4–1.0%), and interactions with surfactants that may reduce bioavailability .

Advanced Research Questions

Q. How can conflicting toxicokinetic data on interspecies variability in this compound metabolism be resolved?

Discrepancies arise from in vitro models showing faster human metabolism compared to rabbits, particularly in hemolytic response. A proposed framework involves:

- Cross-species hepatocyte assays to compare CYP450-mediated oxidation.

- Mechanistic studies on erythrocyte membrane susceptibility using osmotic fragility tests.

- Applying species-specific uncertainty factors (e.g., reducing default 10-fold to 5-fold) based on quantitative proteomic differences in metabolizing enzymes .

Q. What methodological gaps exist in current epidemiological studies linking this compound to developmental effects, and how can they be addressed?

The PELAGIE cohort identified associations between maternal this compound exposure and delayed conception or altered neurodevelopment, but confounding factors (e.g., co-exposure to glycol ethers) limit causality. Robust designs should:

- Quantify urinary phenoxyacetic acid (primary metabolite) longitudinally.

- Control for genetic polymorphisms in detoxification pathways (e.g., GSTT1).

- Use nested case-control sampling to improve statistical power for rare outcomes .

Q. How can researchers reconcile discrepancies between in vitro and in vivo hemolysis data for this compound risk assessment?

In vitro models overestimate hemolysis due to plasma protein exclusion. A tiered approach is recommended:

- Validate in vitro findings with ex vivo human whole-blood assays.

- Adjust for species differences using toxicodynamic modeling (e.g., human erythrocyte LC50 > rabbit LC50).

- Incorporate probabilistic uncertainty analysis to refine safety margins, particularly for pediatric exposures .

Q. What advanced techniques are needed to characterize this compound degradation products in aged cosmetic formulations?

Accelerated stability studies (40°C/75% RH) paired with LC-QTOF-MS can identify degradation byproducts like phenoxyacetaldehyde. Quantification requires deuterated internal standards and collision-induced dissociation (CID) libraries. For forensic applications, TD-GC/MS tracks this compound evaporation kinetics to estimate document age, with V%-time curves calibrated to controlled environments .

Q. Data Contradiction Analysis

Q. Why do dermal absorption rates of this compound vary across studies, and how should this inform risk models?

Reported absorption ranges (48–80%) stem from methodological variability:

- In vitro protocols differ in receptor fluid composition (e.g., saline vs. albumin-enriched).

- In vivo studies often neglect vehicle effects (e.g., occlusive vs. rinse-off formulations).

A meta-regression approach weighting studies by OECD 428 compliance is advised, with Monte Carlo simulations to estimate population-level exposure .

Q. Tables

特性

IUPAC Name |

2-phenoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDWFXQBSFUVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021976 | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

245.2 °C, Liquid; bp: 243 °C /2-Phenoxyethanol acetate/, 237.00 to 238.00 °C. @ 760.00 mm Hg | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

260 °F (127 °C) (Closed cup) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

24g/L at 20°C, Freely soluble in alcohol, ether, and sodium hydroxide, Soluble in ethanol, alkali, chloroform, 2.67 g/100 mL water, In water, 2.6X10+4 mg/L at 20 °C, 26700 mg/L @ 20 °C (exp) | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.1094 at 20 °C/20 °C, Bulk density: 9.2 lb/gal | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.8 (Air = 1) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.007 mm Hg at 25 °C | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Oily liquid, Colorless liquid | |

CAS No. |

9004-78-8, 122-99-6 | |

| Record name | Ethoxylated phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyethanol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HIE492ZZ3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

14 °C, 11-13 °C | |

| Record name | Phenoxyethanol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11304 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-PHENOXYETHANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5595 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Phenoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041607 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。